
1-Heptyne, 5-methyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-methylhept-1-yne is an organic compound belonging to the alkyne family, characterized by a carbon-carbon triple bond. Its molecular formula is C8H14, indicating the presence of eight carbon atoms and fourteen hydrogen atoms. The compound is a terminal alkyne, meaning the triple bond is located at the end of the carbon chain. This structural feature imparts unique chemical properties to 5-methylhept-1-yne, making it an interesting subject of study in organic chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
5-methylhept-1-yne can be synthesized through various methods, one of which involves the dehydrohalogenation of a vicinal dihalide. This process typically uses a strong base such as sodium amide in liquid ammonia to eliminate two equivalents of hydrogen halide from the dihalide, resulting in the formation of the alkyne .
Industrial Production Methods
In an industrial setting, 5-methylhept-1-yne can be produced through the catalytic dehydrogenation of alkenes. This method involves the use of metal catalysts such as palladium or platinum to facilitate the removal of hydrogen atoms from the alkene, forming the alkyne. The reaction is carried out under high temperatures and pressures to achieve optimal yields.
Analyse Des Réactions Chimiques
Types of Reactions
5-methylhept-1-yne undergoes various chemical reactions, including:
Addition Reactions: The compound can react with halogens (e.g., chlorine, bromine) or hydrogen halides (e.g., hydrogen chloride, hydrogen bromide) to form dihaloalkanes or haloalkenes.
Oxidation Reactions: Oxidation of 5-methylhept-1-yne can be achieved using reagents such as potassium permanganate or ozone, leading to the formation of carboxylic acids or ketones.
Reduction Reactions: The compound can be reduced to alkenes or alkanes using hydrogen gas in the presence of metal catalysts like palladium on carbon.
Common Reagents and Conditions
Halogenation: Chlorine or bromine in an inert solvent like dichloromethane.
Oxidation: Potassium permanganate in an aqueous solution or ozone in a controlled environment.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Major Products
Dihaloalkanes: Formed from halogenation reactions.
Carboxylic Acids and Ketones: Resulting from oxidation reactions.
Alkenes and Alkanes: Produced through reduction reactions.
Applications De Recherche Scientifique
5-methylhept-1-yne has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Material Science: The compound is used in the development of polymers and other advanced materials due to its unique structural properties.
Biological Studies: Researchers use 5-methylhept-1-yne to study enzyme-catalyzed reactions and metabolic pathways involving alkynes.
Mécanisme D'action
The mechanism of action of 5-methylhept-1-yne involves its interaction with various molecular targets through its carbon-carbon triple bond. This bond can participate in cycloaddition reactions, forming cyclic compounds that can further react to produce a variety of products. The compound’s reactivity is largely influenced by the electron density around the triple bond, which can be modulated by the presence of substituents on the carbon chain .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-heptyne: Another terminal alkyne with a similar carbon chain length but without the methyl substituent.
2-methylhept-1-yne: A positional isomer with the methyl group located at a different position on the carbon chain.
1-octyne: A terminal alkyne with one additional carbon atom in the chain.
Uniqueness
5-methylhept-1-yne is unique due to the presence of the methyl group at the fifth carbon position, which influences its reactivity and physical properties. This structural feature can affect the compound’s boiling point, solubility, and its behavior in chemical reactions compared to its isomers and other similar alkynes .
Propriétés
Numéro CAS |
61064-09-3 |
|---|---|
Formule moléculaire |
C8H14 |
Poids moléculaire |
110.20 g/mol |
Nom IUPAC |
5-methylhept-1-yne |
InChI |
InChI=1S/C8H14/c1-4-6-7-8(3)5-2/h1,8H,5-7H2,2-3H3 |
Clé InChI |
XZAXKNMXYFKSKY-UHFFFAOYSA-N |
SMILES canonique |
CCC(C)CCC#C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


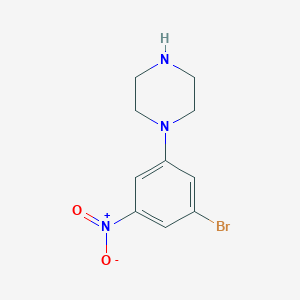
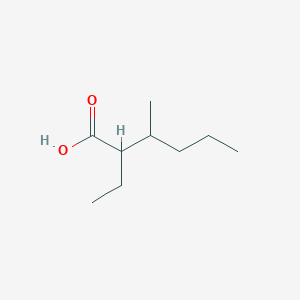
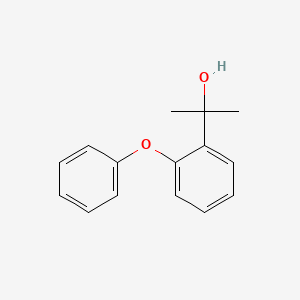
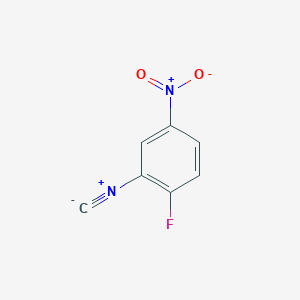

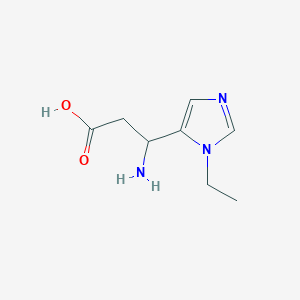
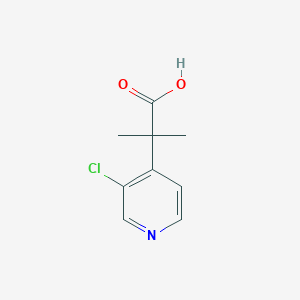
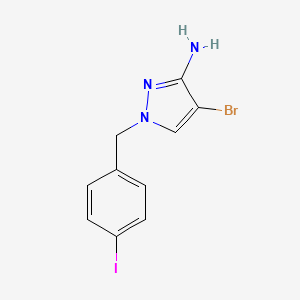
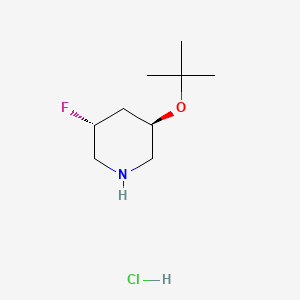

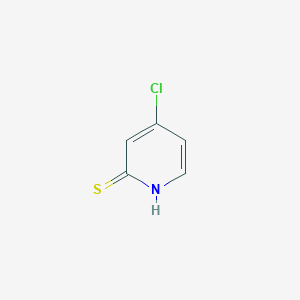


![Sodium ({2-[(4-nitrophenyl)carbamoyl]ethyl}sulfanyl)sulfonate](/img/structure/B13614378.png)
